
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a cyclohexane ring substituted with an aminomethyl group and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with aminomethyl and pyridinylmethyl groups under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving amine and pyridine groups.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl and pyridinylmethyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide
- Cyclohexanecarboxylic acid, 4-(3-pyridinylmethyl)
- 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12/h1-2,7,9,11,13H,3-6,8,10,15H2,(H,17,18) |
InChI Key |
YVSCXIVQCHQOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
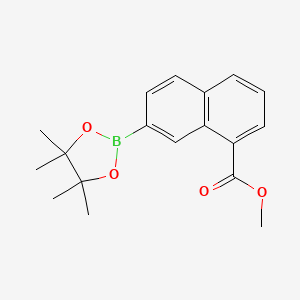
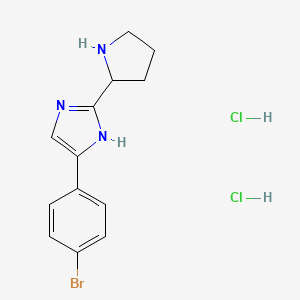
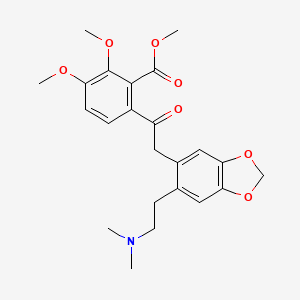

![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)

![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
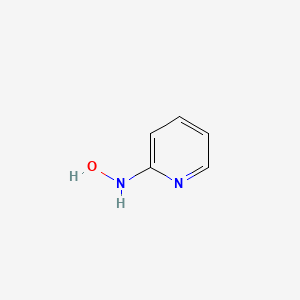
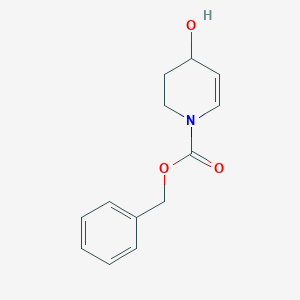

![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)
